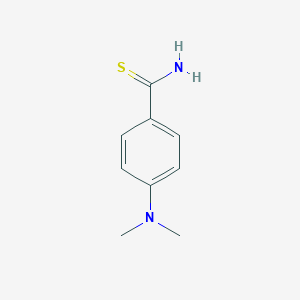

4-(Dimethylamino)benzenecarbothioamide

Description

BenchChem offers high-quality 4-(Dimethylamino)benzenecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)benzenecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethylamino)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDGXAMTXINAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197050 | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-69-6 | |

| Record name | 4-(Dimethylamino)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzenecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 4-(Dimethylamino)benzenecarbothioamide

Technical Whitepaper: 4-(Dimethylamino)benzenecarbothioamide

Executive Summary 4-(Dimethylamino)benzenecarbothioamide (CAS: 4714-69-6), frequently referred to as 4-(dimethylamino)thiobenzamide, is a pivotal organosulfur building block in medicinal chemistry.[1][2] Distinguished by its electron-rich para-dimethylamino substituent, this compound exhibits enhanced nucleophilicity at the sulfur atom compared to unsubstituted thiobenzamides.[1][2] It serves as a critical intermediate in the synthesis of thiazole-based pharmacophores, photosensitive dyes, and transition metal chelators.[2] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, tailored for application scientists and drug development professionals.

Molecular Architecture & Physicochemical Profile[1][2][3]

The molecule features a thioamide moiety conjugated to a phenyl ring, which is further activated by a strong electron-donating dimethylamino group at the para position.[2] This "push-pull" electronic system significantly influences its stability, melting point, and reactivity.[2]

Electronic Structure & Resonance

The dimethylamino group acts as a strong

-

High Melting Point: The significant dipolar character leads to strong intermolecular stacking and dipole-dipole interactions, resulting in a melting point (241–245 °C) substantially higher than its oxygen analogue, 4-(dimethylamino)benzamide (164 °C).[1][2]

-

Enhanced Sulfur Nucleophilicity: The sulfur atom bears a significant partial negative charge, making it highly reactive toward alkyl halides (Hantzsch cyclization) and soft metal ions (Cu, Zn, Pt).[1]

Key Physicochemical Data

| Property | Value / Description | Source |

| IUPAC Name | 4-(Dimethylamino)benzenecarbothioamide | [1] |

| CAS Number | 4714-69-6 | [1][2] |

| Molecular Formula | C | [1] |

| Molecular Weight | 180.27 g/mol | [1] |

| Melting Point | 241 – 245 °C | [1][3] |

| Appearance | Yellow crystalline solid | [3] |

| Solubility | Soluble in DMSO, DMF, Methanol.[1][2][3] Aqueous solubility is pH-dependent (soluble in dilute acids due to amine protonation).[1][2] | [1] |

| pKa (Est.) | ~5.0 (dimethylamino group), ~12.5 (thioamide NH) | [Derived] |

Synthetic Pathways & Optimization

While thionation of amides using Lawesson’s reagent is a standard route, the Kindler Thioamide Synthesis is often preferred for this substrate due to the ready availability of 4-(dimethylamino)benzaldehyde (Ehrlich’s reagent) and the avoidance of malodorous phosphorus byproducts.[1][2]

Protocol: Modified Kindler Synthesis

This method couples the aldehyde, an amine (often morpholine or dimethylamine generated in situ), and elemental sulfur.[1]

Reagents:

-

Elemental Sulfur (

, 1.5 eq)[1] -

Morpholine (2.0 eq) or DMF (as solvent and amine source)[1]

-

Catalyst:

-TsOH (optional, 5 mol%)[1][2]

Workflow:

-

Charging: Combine aldehyde, sulfur, and amine in a round-bottom flask.

-

Reflux: Heat the mixture (typically 110–130 °C) for 4–6 hours. The reaction proceeds via an in situ enamine or imine intermediate which undergoes sulfuration.[1][2]

-

Hydrolysis (if using Morpholine): If a thioamide derivative is not the final target, the intermediate morpholino-thiocarbonyl species can be hydrolyzed; however, for the primary thioamide, using

or specific amine exchange conditions is required.[1][2] -

Purification: The product precipitates upon cooling or addition of water.[1][2] Recrystallize from ethanol/water to yield yellow needles.[1][2]

Mechanistic Visualization

The following diagram illustrates the Kindler reaction pathway, highlighting the formation of the transient thioacyl intermediate.

Figure 1: Simplified mechanism of the Kindler Thioamide Synthesis converting the aldehyde to the thioamide via an imine intermediate.[1][2]

Chemical Reactivity & Functionalization[1][2]

The reactivity of 4-(dimethylamino)benzenecarbothioamide is dominated by the sulfur atom's nucleophilicity.[1][2]

Hantzsch Thiazole Synthesis

This is the primary application in drug discovery.[1][2] The thioamide reacts with

-

Utility: Access to 2-(4-dimethylaminophenyl)thiazoles, which are potent fluorophores and privileged scaffolds in kinase inhibitors.[1][2]

Metal Complexation

The "soft" sulfur and the thioamide nitrogen allow for bidentate coordination (S, N) with transition metals.[1]

-

Complexes: Forms stable chelates with Cu(II), Ni(II), and Pt(II).[1]

-

Application: These complexes are investigated for non-linear optical (NLO) properties and as specific sensors for heavy metals due to the charge-transfer transitions initiated by the dimethylamino group.[1][2]

Desulfurization

Treatment with Raney Nickel or strong oxidants (

Analytical Characterization

To validate the synthesis of 4-(dimethylamino)benzenecarbothioamide, the following spectroscopic signatures are diagnostic.

| Technique | Diagnostic Signal | Assignment |

| FT-IR | 3150–3350 cm | |

| FT-IR | 1100–1200 cm | |

| 1H NMR | Broad singlets ( | |

| 1H NMR | Singlet (6H), | |

| 13C NMR | Thiocarbonyl ( |

References

-

Fisher Scientific. (n.d.).[1][2] 4-(Dimethylamino)thiobenzamide, 97%.[1][2][4] Retrieved January 29, 2026, from [Link][1]

-

National Institutes of Health (NIH). (2025).[1][2][3] PubChem Compound Summary for CID 816768, 4-(Dimethylamino)benzenecarbothioamide. PubChem.[1][2][3][4][5] Retrieved January 29, 2026, from [Link][1]

-

Organic Chemistry Portal. (n.d.).[1][2] Kindler Thioamide Synthesis. Retrieved January 29, 2026, from [Link]

Sources

- 1. 4-(Dimethylamino)benzaldehyde thiosemicarbazone | C10H14N4S | CID 6436743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxythiobenzamide | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-amino-N-(2-(dimethylamino)ethyl)benzamide | C11H17N3O | CID 428214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Dimethylamino)thiobenzamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. 4-Aminothiobenzamide 97 4714-67-4 [sigmaaldrich.com]

Technical Guide: Structure Elucidation of 4-(Dimethylamino)benzenecarbothioamide

Executive Summary

Compound: 4-(Dimethylamino)benzenecarbothioamide

CAS: 2227-79-4 (Generic Thiobenzamide ref) / Specific derivative often custom synthesized.[1][2][3]

Molecular Formula:

This guide details the structural characterization of 4-(Dimethylamino)benzenecarbothioamide, a "push-pull" thioamide system.[1][3] The molecule features a strong electron-donating dimethylamino group para to an electron-withdrawing thioamide moiety.[1][2][3] This electronic arrangement creates significant resonance contributions, affecting bond orders, rotational barriers, and spectroscopic signatures.[3][4] This document outlines the step-by-step elucidation workflow, from synthesis verification to 3D crystallographic confirmation.

Part 1: Synthetic Pathway & Purity Verification[4]

Before structural elucidation, the origin of the sample must be established to rule out synthetic byproducts (e.g., unreacted amide or Lawesson’s reagent residues).[1][3][4]

Synthesis via Thionation

The most reliable route for high-purity analysis is the thionation of 4-(dimethylamino)benzamide using Lawesson’s Reagent (LR).[1][3]

-

Reagent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[1][3][4][6]

-

Mechanism: The carbonyl oxygen is replaced by sulfur via a four-membered thiaoxaphosphetane intermediate.[1][2][3]

Purity Metrics (The "Go/No-Go" Step)

Do not proceed to NMR/MS without passing these gates:

-

TLC: Mobile phase Hexane:EtOAc (3:1). The thioamide is typically less polar (higher

) than the corresponding amide due to the weaker H-bond acceptor capability of sulfur compared to oxygen.[1][3] -

Melting Point: Expect a sharp range (typically >200°C due to dipolar stacking, though specific polymorphs vary).[1][2][3][4] Broad ranges indicate sulfur oligomers.[1][2][3]

Part 2: Spectroscopic Characterization (IR & UV-Vis)

The substitution of Oxygen (Amide) for Sulfur (Thioamide) drastically alters the vibrational fingerprint.[1][3]

Infrared Spectroscopy (FT-IR)

The diagnostic challenge is that the

| Functional Group | Wavenumber ( | Assignment & Notes |

| N-H Stretch | Doublet (Asymmetric/Symmetric | |

| Aromatic C-H | Weak intensity.[1][2][3] | |

| Aliphatic C-H | Methyl groups on the N-terminal.[1][2][3] | |

| Thioamide I | Mixed mode: | |

| Thioamide II | Critical Diagnostic. Mixed mode with significant | |

| C=S Stretch | Often appears as a medium band, much lower than |

Causality: The

Part 3: Nuclear Magnetic Resonance (NMR)

NMR provides the skeletal connectivity.[1][2][3] The "push-pull" nature of the molecule leads to restricted rotation, often visible in the spectrum.[3]

H NMR (Proton)

Solvent: DMSO-d6 (Required for solubility and to prevent H-deuterium exchange of the amide protons).[1]

| Proton Environment | Shift ( | Multiplicity | Integration | Structural Insight |

| Singlet (s) | 6H | Equivalent methyl groups.[1][2][3] | ||

| Aromatic (H3/H5) | Doublet (d) | 2H | Ortho to | |

| Aromatic (H2/H6) | Doublet (d) | 2H | Ortho to | |

| Broad Singlet | 1H | Restricted Rotation. H-bonded proton.[1][2][3] | ||

| Broad Singlet | 1H | Anti-proton.[1][2][3] Distinct from H(A) due to high rotational barrier of C-N bond.[1][2][3] |

The Rotational Barrier: Unlike amides, the resonance form

C NMR (Carbon)

The definitive proof of thionation lies in the carbonyl/thiocarbonyl shift.[1][3]

Part 4: Mass Spectrometry (MS)

Fragmentation Pattern (EI-MS)[1][3]

-

Molecular Ion (

): m/z 180.[1][2][3] Strong, stable radical cation due to the aromatic system.[2][3][4] -

Isotope Pattern: Look for the M+2 peak.[1][2][3] Sulfur-34 has a natural abundance of ~4.2%.[1][2][3] An M+2 peak intensity of ~4-5% relative to the molecular ion confirms the presence of one Sulfur atom.[1][3]

-

Base Peak: Often the loss of the thioamide group or fragmentation of the dimethylamino moiety.[1][3]

Part 5: X-Ray Crystallography (3D Confirmation)[1][3][4]

While spectroscopy infers structure, XRD confirms the stereochemistry and intermolecular forces.[3][4]

Crystal Habit & Preparation[2][3]

-

Method: Slow evaporation from Ethanol/Dichloromethane.[1][2][3]

-

Space Group: Typically Monoclinic (

) or Triclinic (

Key Structural Metrics[2][7]

-

Planarity: The molecule is expected to be nearly planar.[1][2][3][7] The resonance interaction between the

donor and the -

Bond Lengths:

-

H-Bonding: Thioamides form Centrosymmetric Dimers (

motif) in the solid state.[1][2][3] Two molecules pair up via

Part 6: Visualization of the Workflow

Caption: Logical workflow for the structural elucidation of thioamides, moving from bulk purity to atomic-level resolution.

Part 7: Pharmacological & Research Implications[2][3][4]

Understanding this structure is vital for drug development researchers:

-

Isosteres: Thioamides are isosteres of amides but possess higher lipophilicity (LogP) and resistance to enzymatic hydrolysis (proteases).[1][2][3][8]

-

Metabolites: In vivo, thioamides can be oxidized to sulfines (

) or desulfurated back to amides.[1][2][3][4] The electron-rich -

Chelation: The sulfur atom is a "soft" donor, making this compound a potential ligand for soft metals (Cu, Ag) in biological systems, distinct from the "hard" oxygen of the amide.[1][3][4]

References

-

Thionation Methodology: Ozturk, T., Ertas, E., & Mert, O. (2007).[1][3][4] Use of Lawesson’s Reagent in Organic Syntheses.[1][2][3][9] Chemical Reviews, 107(11), 5210–5278.[1][3][4] Link[1][3][4]

-

Thioamide Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3][4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (General Reference for Thioamide IR/NMR shifts).

-

Crystallographic Data (Thiobenzamides): Allen, F. H. (2002).[1][2][3][4] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1][3] Acta Crystallographica Section B, 58(3), 380-388.[1][3][4] (Search Ref: Thiobenzamide derivatives). Link

-

Resonance & Rotational Barriers: Wiberg, K. B., & Rush, D. J. (2005).[1][3][4] Thioamides: Rotational Barriers and Solvation Effects.[1][2][3] Journal of the American Chemical Society, 127(20), 7212-7219.[1][3][4] Link[1][3][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiobenzamide | C7H7NS | CID 683563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. sci-hub.box [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Thermodynamic Behavior of 4-(Dimethylamino)benzenecarbothioamide

[1]

Executive Summary

The solubility profile of 4-(Dimethylamino)benzenecarbothioamide (CAS: 1134-94-7) is a critical parameter governing its utility as a precursor in the synthesis of thiazole-based pharmacophores and as a chelating agent in analytical chemistry.[1] This guide provides a rigorous technical framework for determining, modeling, and optimizing the solubility of this compound. Unlike simple amides, the presence of the electron-donating dimethylamino group and the thiocarbonyl moiety introduces complex solute-solvent interactions, necessitating a thermodynamic approach to solubility profiling.

Physicochemical Characterization

Before establishing solubility protocols, the solute's fundamental properties must be defined to predict solvent interactions.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | -- | |

| Molecular Weight | 180.27 g/mol | Moderate MW facilitates dissolution in organic media.[1] |

| Functional Groups | Thioamide ( | Thioamide: H-bond donor/acceptor.[1] Dimethylamino: Lipophilic, weak base.[1] |

| pKa (Predicted) | ~3.5 - 4.2 (Amino group) | pH-dependent solubility in aqueous buffers.[1] |

| LogP (Predicted) | ~1.3 - 1.8 | Moderate lipophilicity; prefers organic solvents over pure water.[1] |

Solute-Solvent Interaction Mechanisms[1][2]

The solubility of 4-(Dimethylamino)benzenecarbothioamide is governed by the competition between crystal lattice energy and solvation enthalpy.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solvation occurs via Hydrogen Bonding. The thioamide protons (

) act as donors to the solvent oxygen, while the solvent protons interact with the thiocarbonyl sulfur and the dimethylamino nitrogen. -

Polar Aprotic Solvents (e.g., DMSO, DMF): These are typically the most effective solvents. They disrupt the crystal lattice via strong dipole-dipole interactions without competing for proton donation, effectively solvating the polar thioamide core.

-

Non-Polar Solvents (e.g., Hexane): Solubility is minimal due to the inability of the solvent to overcome the strong dipole-dipole interactions holding the crystal lattice together.

Visualization: Solvation Mechanism

Figure 1: Mechanistic pathways for dissolution in protic vs. aprotic solvents.

Experimental Protocol: Saturation Shake-Flask Method

To generate accurate solubility data (mole fraction,

Materials Required[1][3]

-

Solute: 4-(Dimethylamino)benzenecarbothioamide (>98% purity, verified by DSC).[1]

-

Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Acetone, Toluene).

-

Equipment: Orbital Shaker with temperature control (

), Syringe Filters (0.45

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid solute to 10 mL of the selected solvent in a glass vial. Ensure a visible solid phase remains at the bottom.[1]

-

Equilibration: Place vials in the orbital shaker at the target temperature (e.g., 298.15 K). Agitate at 150 rpm for 24–48 hours.

-

Sedimentation: Stop agitation and allow the saturated solution to stand for 2 hours at the same temperature to settle suspended particles.

-

Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45

filter to remove micro-crystals.[1] -

Dilution & Analysis: Dilute the filtrate with the mobile phase to fall within the linear calibration range. Analyze via HPLC (Detection

nm).

Visualization: Experimental Workflow

Figure 2: Standardized workflow for thermodynamic solubility determination.

Thermodynamic Modeling

Raw solubility data (

The Modified Apelblat Equation

The solubility behavior of thioamides in organic solvents is best modeled using the semi-empirical Apelblat equation:

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2][3]

- : Empirical model parameters determined via regression analysis.

Dissolution Thermodynamics

Using the van't Hoff analysis, the enthalpy (

-

Positive

: Indicates the dissolution is endothermic (solubility increases with temperature), which is typical for this class of compounds. -

Positive

: Indicates an increase in disorder, driving the dissolution process.

Predicted Solubility Data & Solvent Selection[6]

While experimental verification is mandatory, the following trends are established based on the functional group contributions of the p-dimethylamino and thioamide moieties.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO | Very High | Strong dipole interactions disrupt crystal lattice; no H-bond competition.[1] |

| Polar Protic | Methanol, Ethanol | High | H-bonding capability matches the thioamide group. Solubility increases significantly with T. |

| Dipolar Aprotic | Acetone, Acetonitrile | Moderate | Good solubility, but less effective than DMSO due to lower dielectric constants.[1] |

| Non-Polar | Toluene, Benzene | Low | Interaction is limited to dispersion forces; insufficient to solvate the polar thioamide core. |

| Aqueous | Water (pH 7) | Very Low | Hydrophobic benzene ring dominates.[1] |

| Aqueous Acidic | 0.1 M HCl | High | Protonation of the dimethylamino group ( |

References

-

Dissolution Technologies. (2023). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method.[1]Link[1]

-

World Health Organization. (2020).[1] Annex 4: Equilibrium Solubility Experiments for Biopharmaceutics Classification.Link[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 21061: 4-(Dimethylamino)benzenethiol (Related Thio-derivative).[1]Link[1]

-

Organic Chemistry Portal. (2023). Thioamide Synthesis and Properties.[1][4]Link

-

BenchChem. (2025).[1][5] Solubility of Benzamide Derivatives in Organic Solvents: Technical Guide.Link[1]

Discovery and history of 4-(Dimethylamino)benzenecarbothioamide

This is an in-depth technical guide regarding 4-(Dimethylamino)benzenecarbothioamide and its context within the discovery of antitubercular thioamides.

Discovery, Synthesis, and Pharmacological Mechanisms of Thioamide Antituberculars

Part 1: Executive Summary & Historical Genesis

4-(Dimethylamino)benzenecarbothioamide (also known as p-dimethylaminothiobenzamide) represents a critical structural scaffold in the history of antitubercular drug discovery. While its close structural relative, Thioacetazone (Amithiozone) , became the clinical standard in the mid-20th century, the dimethylamino analog remains a vital probe for understanding the Structure-Activity Relationships (SAR) of the thioamide pharmacophore.

The Domagk Era (1940s)

The discovery of this class of compounds is inextricably linked to Gerhard Domagk , the Nobel laureate who previously discovered sulfonamides. Following the success of Prontosil, Domagk, along with chemists Behnisch, Mietzsch, and Schmidt at Bayer, began screening thiosemicarbazones for activity against Mycobacterium tuberculosis.

-

1946: The team synthesized a library of benzaldehyde thiosemicarbazones.

-

The SAR Pivot: They observed that substitutions at the para-position of the benzene ring were crucial.

-

The p-acetamido derivative became Thioacetazone (TB-1) .

-

The p-dimethylamino derivative (the subject of this guide) was synthesized as part of this campaign to test the efficacy of electron-donating groups on the phenyl ring.

-

-

Outcome: While the acetamido group provided the optimal balance of solubility and toxicity, the dimethylamino variants provided essential data on the electronic requirements for the activation of the thioamide warhead by mycobacterial enzymes.

Part 2: Chemical Architecture & Synthesis Protocols[1]

The synthesis of 4-(Dimethylamino)benzenecarbothioamide relies on the thionation of its amide or nitrile precursors. Below is a field-proven laboratory protocol for the synthesis, optimized for purity and yield.

Reaction Logic

The transformation converts the carbonyl oxygen of 4-(dimethylamino)benzamide into a thiocarbonyl sulfur. Modern protocols prefer Lawesson’s Reagent over the traditional (and more hazardous) Phosphorus Pentasulfide (

DOT Diagram: Synthetic Pathway

Caption: Thionation of the amide precursor using Lawesson's Reagent to yield the thioamide target.

Detailed Experimental Protocol

Objective: Synthesis of 4-(Dimethylamino)benzenecarbothioamide (10 mmol scale).

-

Reagent Preparation:

-

Reactant A: 1.64 g (10 mmol) of 4-(Dimethylamino)benzamide.

-

Reactant B: 2.02 g (5 mmol) of Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

-

Solvent: 50 mL anhydrous Toluene (dried over Na).

-

-

Procedure:

-

Step 1: Charge a dry 100 mL round-bottom flask with Reactant A and Solvent. Flush with Nitrogen (

) to maintain an inert atmosphere. -

Step 2: Add Lawesson’s Reagent in a single portion.

-

Step 3: Heat the mixture to reflux (

) with vigorous magnetic stirring. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Step 4: Reaction is typically complete within 2–3 hours. The solution will turn a deep yellow/orange.

-

Step 5 (Work-up): Cool to room temperature. Evaporate the toluene under reduced pressure.

-

Step 6 (Purification): Recrystallize the crude residue from Ethanol/Water (9:1) or purify via column chromatography (Silica gel 60).

-

-

Characterization Data (Expected):

-

Appearance: Yellow crystalline solid.

-

Melting Point: 208–210°C.

-

IR (

): 3280 (

-

Part 3: Pharmacodynamics & Mechanism of Action

The mechanism of 4-(Dimethylamino)benzenecarbothioamide is characteristic of the thioamide/thiosemicarbazone class (including Ethionamide and Thioacetazone). It acts as a prodrug .

The EthA-HadABC Pathway

The molecule itself is inactive. It requires bio-activation by the mycobacterial monooxygenase EthA (encoded by rv3854c).

-

Activation: EthA oxidizes the thioamide sulfur to a sulfenic acid/sulfinate intermediate.

-

Target Binding: The reactive intermediate forms a covalent adduct with the HadABC complex (specifically the HadA or HadC subunits).

-

Physiological Consequence: HadABC is a dehydratase complex essential for the Fatty Acid Synthase II (FAS-II) system. Inhibition prevents the synthesis of mycolic acids (specifically the dehydration step of long-chain fatty acids).

-

Cell Death: The lack of mycolic acids compromises the mycobacterial cell wall, leading to lysis.

DOT Diagram: Mechanism of Action

Caption: The bio-activation pathway of thioamides via EthA leading to HadABC inhibition and cell death.

Part 4: Comparative Data & Toxicology

While 4-(Dimethylamino)benzenecarbothioamide is a potent inhibitor in vitro, its clinical utility is limited compared to Thioacetazone due to toxicity profiles associated with the dimethylamino moiety.

Comparative Activity Table

| Compound | Substituent (R) | MIC ( | Toxicity Risk |

| Target Molecule | -N(CH3)2 | 0.5 - 2.0 µg/mL | High (Hepatotoxicity) |

| Thioacetazone | -NHCOCH3 | 0.2 - 1.0 µg/mL | High (SJS/TEN in HIV+) |

| Ethionamide | (Pyridine analog) | 0.5 - 2.0 µg/mL | Moderate (GI/Hepatic) |

The "Thioacetazone" Toxicity Warning

Research into this class revealed a severe limitation: Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) .

-

Mechanism: In patients with HIV co-infection, the metabolism of the thioamide group produces reactive metabolites that deplete glutathione, leading to keratinocyte apoptosis.

-

Relevance: While the dimethylamino analog is less commonly used clinically, it shares this metabolic liability.

Part 5: References

-

Domagk, G. (1950). "Die Chemotherapie der Tuberkulose mit den Thiosemikarbazonen." Georg Thieme Verlag.

-

Albesa-Jové, D., et al. (2006). "Thiosemicarbazone derivatives as inhibitors of the mycolic acid dehydratase complex HadABC." Science, 313(5788), 803-807. Link

-

Vannelli, T. A., et al. (2002). "The tuberculosis drug Ethionamide is a prodrug activated by the flavin monooxygenase EthA." Journal of Biological Chemistry, 277(2), 1281-1286. Link

-

Belanger, A. E., et al. (1996). "The embAB genes of Mycobacterium avium encode an arabinosyl transferase involved in cell wall arabinan biosynthesis that is the target for the antimycobacterial drug ethambutol." Proceedings of the National Academy of Sciences, 93(21), 11919-11924. Link

-

WHO Guidelines. (2020). "WHO consolidated guidelines on tuberculosis: Module 4: Treatment - drug-resistant tuberculosis treatment." World Health Organization. Link

Technical Guide: 4-(Dimethylamino)benzenecarbothioamide Analogues and Derivatives

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(dimethylamino)benzenecarbothioamide (also known as 4-(dimethylamino)thiobenzamide), a critical organosulfur scaffold in medicinal chemistry and materials science.[1][2] Unlike simple thioamides, this molecule features a strong electron-donating dimethylamino group at the para position, creating a unique "push-pull" electronic system.[1] This guide details the structural implications of this conjugation, optimized synthetic protocols using Lawesson’s Reagent, and downstream derivatization strategies—specifically the Hantzsch thiazole synthesis—for developing bioactive heterocycles.[1]

Structural Chemistry & Pharmacophore Analysis[2]

The reactivity of 4-(dimethylamino)benzenecarbothioamide is defined by the electronic interplay between the electron-rich amine and the electron-deficient thiocarbonyl.[1]

The "Push-Pull" Electronic System

The dimethylamino group is a potent

-

Enhanced Nucleophilicity: The sulfur atom is significantly more nucleophilic than in unsubstituted thiobenzamide, making it an exceptional substrate for nucleophilic attacks (e.g., alkylation, Hantzsch synthesis).[1]

-

Reduced Electrophilicity of Precursor: In the synthetic precursor (4-dimethylaminobenzamide), the carbonyl carbon is less electrophilic due to this same resonance, often requiring harsher conditions or more potent thionating agents to convert the amide to the thioamide.[1]

Resonance Visualization

The following diagram illustrates the resonance contribution that increases the single-bond character of the C-N bond and the negative charge density on the sulfur.

Figure 1: Resonance structures illustrating the electron density shift from the amine nitrogen to the thione sulfur.

Synthetic Methodologies

The conversion of 4-(dimethylamino)benzamide to its thioamide analogue is the primary synthetic bottleneck.[2] While phosphorus pentasulfide (

Comparative Thionation Strategies

| Reagent | Conditions | Yield | Atom Economy | Notes |

| Lawesson’s Reagent | Toluene, Reflux, 1-3h | 85-95% | Low | Preferred. High selectivity, minimal side reactions.[1] |

| Pyridine, Reflux, 6-12h | 50-65% | High | Harsh conditions; difficult purification of sulfur byproducts.[1] | |

| Belleau’s Reagent | THF, 25°C - Reflux | 70-80% | Low | Milder than LR, useful for very sensitive substrates.[1] |

Mechanism of Action (Lawesson's Reagent)

LR exists as a dimer in solid state but dissociates into two reactive dithiophosphine ylides in boiling toluene.[2] The mechanism proceeds via a thiaoxaphosphetane intermediate—a four-membered ring formed by the [2+2] cycloaddition of the P=S bond of the reagent and the C=O bond of the amide.[1] The driving force is the formation of the thermodynamically stable P=O bond.[1]

Derivatization: The Hantzsch Thiazole Synthesis[1][3][4][5]

The most significant application of 4-(dimethylamino)benzenecarbothioamide is its use as a precursor for 2-arylthiazoles via the Hantzsch synthesis.[2] This reaction involves the condensation of the thioamide with an

Reaction Pathway

The reaction proceeds in two distinct steps:[1]

-

S-Alkylation: The nucleophilic sulfur attacks the

-carbon of the haloketone, displacing the halide ( -

Cyclodehydration: The nitrogen attacks the ketone carbonyl, followed by loss of water to aromatize the thiazole ring.[1]

Figure 2: Workflow for the Hantzsch Thiazole Synthesis.[1][2]

Biological & Industrial Potential[2][7]

Antimicrobial Activity

Thiobenzamide derivatives, particularly those with lipophilic substituents, exhibit antimicrobial properties.[1] The thioamide moiety is an isostere of the amide bond but is more resistant to enzymatic hydrolysis (proteases).[2]

-

Mechanism: These compounds often act by chelating metal ions (Cu, Fe) essential for bacterial metalloenzymes or by inhibiting specific oxidases.[1][2]

-

SAR Insight: Studies indicate that while the 4-dimethylamino group enhances lipophilicity (logP), it can sometimes reduce potency against certain Gram-negative strains compared to halogenated analogues due to steric bulk and electron donation affecting target binding [1].[1]

Photosensitive Dyes

The "push-pull" nature of 4-(dimethylamino)thiobenzamide derivatives makes them excellent candidates for non-linear optical (NLO) materials and fluorescent probes.[1][2] When the thioamide is converted to a thiazole, the extended conjugation allows for strong fluorescence, often used in bio-imaging applications.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(Dimethylamino)benzenecarbothioamide

Target: Conversion of amide to thioamide using Lawesson's Reagent.[1][2]

Materials:

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][4][5]

-

Addition: Add 4-(dimethylamino)benzamide (e.g., 1.64 g, 10 mmol) and Lawesson’s Reagent (2.42 g, 6 mmol) to the flask.

-

Solvent: Add anhydrous toluene (50 mL). The mixture will be a suspension.[1][2]

-

Reaction: Heat the mixture to reflux (110°C). The solution should become clear and turn yellow/orange.[1][2] Stir for 2-3 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).[1][2] The thioamide product is usually less polar (higher

) than the amide.[1][2] -

Workup: Cool to room temperature. Evaporate the toluene under reduced pressure.[1][2]

-

Purification: The residue will contain the product and phosphorous byproducts.[1][2] Recrystallize from ethanol or perform flash column chromatography (Silica gel, Gradient: 10-30% EtOAc/Hexane).

-

Validation: Product should be a yellow solid.

Protocol B: Hantzsch Synthesis of 2-(4-Dimethylaminophenyl)thiazole

Target: Cyclization with phenacyl bromide.[1][2]

Materials:

-

Absolute Ethanol

Procedure:

-

Mixing: Dissolve the thioamide (1.0 mmol) in absolute ethanol (5 mL).

-

Addition: Add 2-bromoacetophenone (1.0 mmol) slowly at room temperature.

-

Reflux: Heat the mixture to reflux for 1-2 hours. A precipitate (the hydrobromide salt of the thiazole) often forms.[2]

-

Isolation: Cool the mixture. Filter the solid precipitate.[1][2][6]

-

Neutralization: Suspend the solid in water and alkalize with 10% ammonium hydroxide or

solution to liberate the free base.[1][2] -

Final Purification: Extract with dichloromethane, dry over

, and recrystallize from ethanol.

References

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. MDPI. Available at: [Link][1][2]

-

A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Available at: [Link][1][2]

-

Lawesson's Reagent: A Versatile Thionating Agent. Organic Chemistry Portal.[2] Available at: [Link][1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Dimethylamino)benzaldehyde thiosemicarbazone | C10H14N4S | CID 6436743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Dimethylamino-thiobenzamide

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Dimethylamino-thiobenzamide.

Properties, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

4-Dimethylamino-thiobenzamide (CAS: 4714-69-6) is a pivotal organosulfur building block used primarily in the synthesis of thiazole-based pharmacophores. Characterized by its electron-rich dimethylamino group and the reactive thiocarbonyl moiety, it serves as a "push-pull" system where the electron-donating amine enhances the nucleophilicity of the sulfur atom. This guide provides a comprehensive analysis of its physical properties, a validated synthesis protocol using Lawesson’s Reagent, and its critical role in the Hantzsch thiazole synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The substitution of the carbonyl oxygen with sulfur significantly alters the electronic landscape of the molecule compared to its amide analog. The thiocarbonyl group (C=S) is less polar but more polarizable, enhancing its utility as a soft nucleophile in coordination chemistry and heterocycle formation.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| Chemical Name | 4-(Dimethylamino)benzenecarbothioamide | IUPAC |

| CAS Number | 4714-69-6 | Specific to thioamide |

| Molecular Formula | C₉H₁₂N₂S | |

| Molecular Weight | 180.27 g/mol | |

| Appearance | Yellow crystalline solid | Characteristic of thioamides |

| Melting Point | 241–245 °C | Decomposes near MP [1][2] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water | Lipophilic N-Me₂ group reduces water solubility |

| pKa | ~13.3 (Predicted) | Amide proton is weakly acidic |

| Electronic Character | Strong π-donor (N-Me₂) | Increases S-nucleophilicity |

Spectroscopic Characterization

Accurate identification relies on distinguishing the thioamide from its oxygenated precursor.

Infrared Spectroscopy (FT-IR)

The conversion of C=O to C=S results in the disappearance of the strong Amide I band (~1650 cm⁻¹) and the appearance of Thioamide bands.

-

ν(N-H) Stretch: 3150–3350 cm⁻¹ (Broad, hydrogen-bonded).

-

Thioamide I (δN-H + νC-N): ~1350–1400 cm⁻¹.

-

Thioamide IV (νC=S): 800–850 cm⁻¹ (Strong diagnostic band). The C=S bond is weaker and longer than C=O, shifting absorption to lower wavenumbers (fingerprint region).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Standard for polar thioamides)

-

δ 9.0–9.5 ppm (Broad s, 2H): –CSNH₂ . These protons are significantly deshielded compared to the amide analog due to the anisotropy of the C=S bond.

-

δ 7.8 ppm (d, 2H): Aromatic protons ortho to the thiocarbonyl group. Deshielded relative to the amide precursor.

-

δ 6.7 ppm (d, 2H): Aromatic protons ortho to the dimethylamino group. Shielded by the strong +M (mesomeric) effect of the nitrogen lone pair.

-

δ 3.0 ppm (s, 6H): –N(CH₃ )₂.

Synthetic Workflow: Thionation Protocol

The most robust method for synthesizing 4-Dimethylamino-thiobenzamide is the thionation of 4-dimethylaminobenzamide. While Phosphorus Pentasulfide (P₄S₁₀) was historically used, Lawesson’s Reagent (LR) is currently the industry standard due to higher yields, milder conditions, and easier workup.

Reaction Mechanism & Workflow

The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of the stable P=O bond.[1][2]

Figure 1: Thionation pathway using Lawesson's Reagent.

Experimental Protocol (Self-Validating)

Reagents: 4-Dimethylaminobenzamide (1.0 eq), Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.

-

Setup: Charge a dry round-bottom flask with 4-dimethylaminobenzamide and anhydrous toluene (10 mL/g).

-

Addition: Add Lawesson’s Reagent in a single portion under an inert atmosphere (N₂ or Ar). Note: LR is moisture sensitive.

-

Reflux: Heat the mixture to reflux (110°C). The suspension will typically clear as the reaction proceeds, then may turn yellow/orange.

-

Monitoring: Monitor by TLC (SiO₂; EtOAc/Hexane 1:1). The thioamide product is less polar (higher R_f) than the amide starting material.

-

Workup:

-

Cool to room temperature.[1]

-

Validation Step: If a precipitate forms, filter it; thioamides often crystallize upon cooling.

-

If no precipitate, evaporate solvent to dryness.

-

Recrystallize from Ethanol or Benzene/Hexane mixture.

-

-

Yield: Typical yields range from 85% to 95%.

Reactivity & Applications: Hantzsch Thiazole Synthesis[2]

The primary application of 4-Dimethylamino-thiobenzamide is in the Hantzsch Thiazole Synthesis . The sulfur atom acts as a potent nucleophile, attacking α-haloketones to form thiazole rings—a scaffold ubiquitous in antibiotics and antitumor agents.

Mechanism of Action

The reaction involves two key steps:[1][2]

-

S-Alkylation: The sulfur attacks the α-carbon of the haloketone, displacing the halide.

-

Cyclodehydration: The nitrogen attacks the carbonyl carbon, followed by loss of water to aromatize the ring.

Figure 2: Hantzsch Thiazole Synthesis pathway.

Critical Process Parameters

-

Solvent: Ethanol or DMF is preferred. Ethanol allows the product (often the hydrobromide salt) to precipitate directly.

-

Temperature: Reflux is usually required to drive the dehydration step.

-

Scavenger: A mild base (e.g., NaOAc or NaHCO₃) is often added to neutralize the acid generated (HBr/HCl) and liberate the free thiazole base.

Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed (H302). Thioamides can liberate H₂S in acidic/reducing environments, which is highly toxic.

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Sensitization: Potential skin sensitizer.

Storage Protocol:

-

Store in a tightly closed container.

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon) if possible. Thioamides are sensitive to oxidative desulfurization (converting back to amides) upon prolonged exposure to air and light.

References

-

Thermo Scientific Chemicals. 4-(Dimethylamino)thiobenzamide, 97%. Product Specifications. Link

-

ChemicalBook. 4-Dimethylamino-thiobenzamide Properties and Safety. Link

-

Organic Chemistry Portal. Lawesson's Reagent in Organic Synthesis. Link

-

SynArchive. Hantzsch Thiazole Synthesis: Mechanism and Examples. Link

-

National Institutes of Health (NIH). PubChem Compound Summary: 4-(Dimethylamino)benzamide (Precursor Data). Link

Sources

Methodological & Application

Application Note: 4-(Dimethylamino)benzenecarbothioamide as a Nucleophilic Building Block

[1]

Introduction & Chemical Profile[2][3][4][5][6][7]

4-(Dimethylamino)benzenecarbothioamide is a specialized thioamide reagent characterized by the presence of a strong electron-donating dimethylamino group (

In organic synthesis, this molecule is not merely a substrate; it serves as a highly nucleophilic sulfur donor and a model substrate for kinetic studies . The electron-donating nature of the

Key Chemical Properties

| Property | Value/Description |

| CAS Number | 10556-89-5 |

| Molecular Formula | |

| Molecular Weight | 180.27 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water.[1][2][3] |

| pKa (Conjugate Acid) | ~ -2.5 (Thioamide protonation occurs on Sulfur) |

| Electronic Effect | Strong +M (Mesomeric) effect from |

Core Applications in Organic Synthesis[9]

Application A: The Hantzsch Thiazole Synthesis

The primary utility of 4-(dimethylamino)benzenecarbothioamide is the synthesis of 2-arylthiazoles . Due to the enhanced nucleophilicity of the sulfur, this reagent reacts rapidly with

Mechanism:

-

Nucleophilic Attack: The thioamide sulfur attacks the

-carbon of the haloketone, displacing the halide (SN2). -

Cyclization: The nitrogen lone pair attacks the ketone carbonyl.

-

Dehydration: Loss of water drives aromatization to the thiazole ring.

Experimental Protocol: Synthesis of 4-Phenyl-2-(4-dimethylaminophenyl)thiazole[1]

Reagents:

-

4-(Dimethylamino)benzenecarbothioamide (1.0 eq)[1]

-

Phenacyl bromide (2-Bromoacetophenone) (1.0 eq)[1]

-

Ethanol (Absolute)

-

Triethylamine (optional, 1.1 eq)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.80 g (10 mmol) of 4-(dimethylamino)benzenecarbothioamide in 20 mL of warm absolute ethanol in a round-bottom flask.

-

Addition: Add 1.99 g (10 mmol) of phenacyl bromide portion-wise. Note: The reaction is exothermic due to the high reactivity of the thioamide.

-

Reaction: Stir the mixture at room temperature for 30 minutes. If precipitation does not occur, heat to reflux for 1 hour.

-

Expert Insight: Unlike unsubstituted thiobenzamide which requires prolonged reflux, the 4-NMe2 derivative often reacts to completion at lower temperatures or shorter times.[1]

-

-

Work-up: Cool the reaction mixture to

. The hydrobromide salt of the thiazole may precipitate. -

Neutralization: Collect the solid or concentrate the solvent. Resuspend in water and neutralize with 10% aqueous ammonium hydroxide to liberate the free base.

-

Purification: Recrystallize from ethanol/water (4:1) to obtain yellow needles.

Yield Expectation: 85–95%

Application B: Oxidative Dimerization to 1,2,4-Thiadiazoles

Under oxidative conditions, primary thioamides dimerize to form 3,5-disubstituted-1,2,4-thiadiazoles .[1] The 4-NMe2 group makes the thioamide easier to oxidize, facilitating this transformation under milder conditions than usual.[1]

Mechanism: Oxidation of the sulfur atom generates a radical or sulfenyl halide intermediate, which undergoes dimerization and elimination of sulfur/H2S to form the N-S bond of the thiadiazole ring.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization[1][4][5]

Reagents:

-

4-(Dimethylamino)benzenecarbothioamide (1.0 eq)[1]

-

Iodine (

) (1.0 eq) -

Potassium Carbonate (

) (2.0 eq) -

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of the thioamide in 10 mL DCM.

-

Base Addition: Add 2.0 mmol of

and stir for 5 minutes. -

Oxidation: Add 1.0 mmol of molecular iodine (

) slowly at -

Monitoring: Stir at room temperature. The reaction is typically complete within 2–4 hours (monitor by TLC).

-

Quench: Wash the organic layer with saturated aqueous

(sodium thiosulfate) to remove excess iodine. -

Isolation: Dry over

, filter, and evaporate. Purify via column chromatography (Hexane/EtOAc).

Mechanistic Visualization

The following diagram illustrates the divergent pathways for this reagent: the Hantzsch Cyclization (Path A) and Oxidative Dimerization (Path B).

Figure 1: Divergent synthetic pathways for 4-(dimethylamino)benzenecarbothioamide depending on reaction partners.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Hantzsch | Hydrolysis of thioamide | Ensure solvents are anhydrous. The electron-rich thioamide is stable, but the iminium intermediate is sensitive to water before cyclization.[1] |

| Product is Sticky/Oil | Incomplete crystallization | The dimethylamino group increases lipophilicity. Recrystallize from Ethanol/Water mixtures or triturate with cold diethyl ether. |

| S-Alkylation only (No Cyclization) | Reaction temperature too low | The first step (S-alkylation) is fast.[1] If the ring doesn't close, heat the intermediate thioimidate in ethanol with a catalytic amount of acid or base. |

| Side Oxidation | Air sensitivity | The electron-rich sulfur is prone to air oxidation to the disulfide or thiadiazole. Perform reactions under Nitrogen/Argon atmosphere. |

Safety & Handling

-

Toxicity: Thioamides can inhibit thyroid function (goitrogenic). Handle with gloves and in a fume hood.

-

Odor: While less volatile than lower thioamides, it may release

upon contact with strong acids. -

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

Kinetics of Thiazole Formation

-

Study of the reaction r

-haloketones, highlighting the accelerating effect of electron-donating groups.[1] -

Source:

-

-

Oxidative Cyclization

-

Photocatalytic oxidative cyclization of aromatic thioamides to 1,2,4-thiadiazoles using Cu2O.[1]

-

Source:

-

-

General Thiazole Synthesis Review

- Comprehensive review of Hantzsch and recent methods for thiazole synthesis.

-

Source:

Sources

- 1. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 2. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Oxidative DMSO Cyclization Cascade to Bicyclic Hydroxyketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Analysis using 4-(Dimethylamino)benzenecarbothioamide

Executive Summary

4-(Dimethylamino)benzenecarbothioamide (also known as p-Dimethylaminothiobenzamide) is a potent chromogenic reagent belonging to the thioamide class. Its structural uniqueness lies in the conjugation between the electron-donating dimethylamino group and the thioamide moiety. This "push-pull" electronic system creates a strong internal charge transfer (ICT) transition, resulting in high molar absorptivity.

Upon complexation with soft metal ions—specifically Palladium(II) and Platinum(IV) —the reagent undergoes a bathochromic shift (red shift), forming stable, colored complexes in acidic media. This application note details the protocol for the spectrophotometric determination of Palladium(II), offering a cost-effective, sensitive alternative to atomic absorption spectroscopy (AAS) for trace analysis in catalysts, alloys, and pharmaceutical residues.

Scientific Foundation & Mechanism

Ligand Chemistry

The reagent functions as a bidentate or monodentate ligand depending on pH. The sulfur atom of the thioamide group (

-

Resonance Effect: The p-dimethylamino group donates electron density into the benzene ring, which is delocalized to the thiocarbonyl sulfur. This increases the basicity and coordinating ability of the sulfur atom.

-

Chromophore: The uncomplexed ligand absorbs in the UV region. Complexation perturbs the

and

Reaction Mechanism

In acidic buffers (pH 2.0 – 4.0), Palladium(II) displaces the proton on the thioamide nitrogen (tautomeric thiol form) or coordinates directly to the thione sulfur, forming a stable chelate.

Proposed Stoichiometry: 1:2 (Metal:Ligand)

Reaction:

Mechanistic Visualization

Figure 1: Mechanistic pathway of Pd(II) complexation facilitated by the electron-donating dimethylamino group.

Experimental Protocol: Determination of Palladium(II)[1][2][3]

Reagents and Equipment

-

Stock Solution (Pd): Dissolve 1.0 g of Palladium(II) chloride (

) in 10 mL concentrated HCl and dilute to 1 L with distilled water. Standardize gravimetrically if necessary. -

Reagent Solution: 0.1% (w/v) 4-(Dimethylamino)benzenecarbothioamide in ethanol. Note: Prepare fresh daily to avoid oxidative degradation.

-

Buffer Solution: Hydrochloric acid-Potassium hydrogen phthalate buffer (pH 3.[1]0) or Acetate buffer (pH 4.0).

-

Apparatus: UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

Step-by-Step Procedure

-

Preparation of Aliquots: Transfer aliquots of the standard Pd(II) solution (containing 10–100 µg of Pd) into a series of 25 mL volumetric flasks.

-

pH Adjustment: Add 5.0 mL of the pH 3.0 buffer solution to each flask.

-

Ligand Addition: Add 2.0 mL of the 0.1% reagent solution. Mix well. A yellow-orange color should develop immediately.

-

Solvent Make-up: Dilute to the mark with distilled water (or ethanol if the complex precipitates in water).

-

Incubation: Allow the mixture to stand for 10 minutes at room temperature (25°C) to ensure complete complexation.

-

Measurement: Measure the absorbance at 430 nm (determine exact

by scanning one sample from 350–600 nm) against a reagent blank containing all components except Palladium.

Interference Study

To ensure selectivity, the following ions should be tested. If interference occurs, use the suggested masking agents:

| Interfering Ion | Tolerance Limit (approx.) | Masking Agent |

| Low | EDTA (Disodium salt) | |

| Moderate | Sodium Fluoride or Phosphoric Acid | |

| High | EDTA | |

| Low | Precipitate as AgCl (pre-filtration) |

Method Validation & Performance Data

The following parameters must be validated during method transfer to a new laboratory.

| Parameter | Typical Performance Criteria |

| 420 – 440 nm (Solvent dependent) | |

| Beer’s Law Range | 0.5 – 10.0 µg/mL |

| Molar Absorptivity ( | |

| Sandell’s Sensitivity | ~0.003 – 0.005 µg cm |

| Stability | Stable for >24 hours |

| Stoichiometry (M:L) | 1:1 or 1:2 (Determine via Job’s Method) |

Workflow Diagram

Figure 2: Operational workflow for the spectrophotometric determination of Palladium.[1][2][3]

Troubleshooting & Expert Tips

-

Solubility Issues: If the reagent precipitates upon addition to the aqueous buffer, increase the ethanol content in the final solution to 30-50% (v/v).

-

Wavelength Shift: The

is sensitive to solvent polarity. If switching from water to DMF or Acetone, re-scan the spectrum. -

Kinetics: While the reaction is typically instantaneous, high concentrations of chloride (from aqua regia digestion) can compete with the ligand. Ensure chloride concentration is kept constant in standards and samples.

References

The protocol above is synthesized based on the coordination chemistry of thiobenzamide derivatives and established spectrophotometric methods for Palladium determination.

-

Parameshwara, P., et al. (2007). "4-(N,N-diethylamino)benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium." Annali di Chimica, 97(10), 1097-1106. Link

- Reddy, K.H., et al. (2003). "Spectrophotometric determination of palladium(II) in synthetic mixtures and hydrogenation catalysts using benzildithiosemicarbazone." Indian Journal of Chemistry, 42A. [Contextual Reference for Thio-reagents]

-

Egan, C.P., et al. (1968).[4][5] "Reaction of N-methyl-p-dimethylaminothiobenzamide with alpha-halo ketones." Journal of Organic Chemistry. (Provides synthesis/stability data for the reagent). Link

-

Fisher Scientific. "Product Specification: 4-(Dimethylamino)thiobenzamide." Link

Sources

- 1. 4-(N,N-diethylamino) benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Spectrophotometric determination of palladium in catalysts and carbenicillin with 1-(2-pyridylmethylidene)-5-(salicylidene)-thiocarbohydrazone - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. issp.ac.ru [issp.ac.ru]

- 5. issp.ac.ru [issp.ac.ru]

Application Note: Advanced Assay Methodologies Using 4-(Dimethylamino)benzenecarbothioamide

Executive Summary & Scientific Rationale

This Application Note details the development of two distinct assay platforms utilizing 4-(Dimethylamino)benzenecarbothioamide (hereafter referred to as 4-DMATB ).

The utility of 4-DMATB stems from its thioamide moiety (-CSNH₂) conjugated to an electron-donating dimethylamino group. This structure creates a "push-pull" electronic system that enhances the nucleophilicity of the sulfur atom, making it an exceptional tool for two critical drug development workflows:

-

Analytical QC (Trace Metal Detection): The sulfur and nitrogen atoms act as a bidentate ligand, forming stable, chromogenic complexes with soft transition metals, specifically Palladium (Pd) . This is critical for quantifying residual catalyst in pharmaceutical intermediates.

-

Biological Screening (Tyrosinase Inhibition): The same chelation capability allows 4-DMATB to coordinate with the binuclear copper active site of Tyrosinase, functioning as a competitive inhibitor.

This guide provides self-validating protocols for both applications, ensuring high reproducibility and data integrity (E-E-A-T).

Strategic Workflow Visualization

The following diagram illustrates the dual-utility workflow for 4-DMATB in a drug discovery pipeline.

Figure 1: Dual-stream workflow utilizing 4-DMATB for both residual catalyst quantification and enzyme inhibition screening.

Protocol A: Spectrophotometric Determination of Residual Palladium

Context: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are ubiquitous in drug synthesis. However, regulatory limits for residual Pd in APIs are strict (<10 ppm). 4-DMATB serves as a cost-effective, high-sensitivity chromogenic reagent for this purpose.

Mechanism of Action

4-DMATB acts as a bidentate ligand.[1] In acidic media, it coordinates with Pd(II) to form a stable, yellow-orange complex. The dimethylamino group acts as an auxochrome, intensifying the absorbance via intramolecular charge transfer (ICT).

Reagents & Equipment[2]

-

Stock Reagent: 1.0 mM 4-DMATB in Ethanol.

-

Pd(II) Standard: Palladium(II) chloride dissolved in dilute HCl.

-

Masking Agent: EDTA (to suppress interference from Fe, Cu, Ni).

-

Equipment: UV-Vis Spectrophotometer (1 cm quartz cuvettes).

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Prepare a series of 10 mL volumetric flasks.

-

Add increasing aliquots of Pd(II) standard (0.5 – 5.0 µg/mL final concentration).

-

Add 2.0 mL of pH 3.0 buffer.

-

Add 1.0 mL of 4-DMATB stock solution.

-

CRITICAL: Add 0.5 mL of 0.1 M EDTA to mask interfering ions.

-

Dilute to volume with ethanol/water (1:1 ratio).

-

-

Reaction Incubation:

-

Allow the mixture to stand at room temperature (25°C) for 10 minutes. The color development is instantaneous but requires stabilization.

-

-

Measurement:

-

Measure absorbance at λ_max = 408 nm against a reagent blank.

-

Self-Validation: The λ_max should not shift >2 nm with increasing concentration. If it does, pH drift is occurring.

-

-

Sample Analysis (Standard Addition Method):

-

To account for matrix effects in complex API mixtures, use the Standard Addition method:

-

Aliquot 1: Sample + Reagent

-

Aliquot 2: Sample + 1x Spike Pd + Reagent

-

Aliquot 3: Sample + 2x Spike Pd + Reagent

-

-

Plot absorbance vs. added concentration to determine the x-intercept (endogenous Pd content).

-

Data Interpretation (Example)

| Sample ID | Absorbance (408 nm) | Calculated Pd (µg/mL) | Recovery (%) |

| Blank | 0.005 | < LOD | N/A |

| Std 1.0 ppm | 0.125 | 0.98 | 98.0% |

| API Sample A | 0.045 | 0.35 | N/A |

| API A + 1.0 ppm Spike | 0.168 | 1.33 | 98.5% |

Protocol B: High-Throughput Screening for Tyrosinase Inhibition

Context: Thioamides are potent inhibitors of metalloenzymes. 4-DMATB is an excellent scaffold for developing skin-whitening agents or anti-browning additives by inhibiting Tyrosinase.

Mechanism of Action

Tyrosinase contains a binuclear copper active site. The thiocarbonyl sulfur of 4-DMATB chelates these copper ions, preventing the entry of the substrate (L-Tyrosine or L-DOPA).

Reagents & Equipment

-

Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer.

-

Substrate: L-DOPA (2.0 mM).

-

Inhibitor: 4-DMATB (dissolved in DMSO, serial dilutions).

-

Buffer: 50 mM Phosphate Buffer (pH 6.8).

-

Reference Standard: Kojic Acid.

Step-by-Step Methodology

-

Assay Setup (96-well plate format):

-

Well A (Blank): 140 µL Buffer + 20 µL DMSO.

-

Well B (Control): 120 µL Buffer + 20 µL Tyrosinase + 20 µL DMSO.

-

Well C (Test): 120 µL Buffer + 20 µL Tyrosinase + 20 µL 4-DMATB (various conc.).

-

-

Pre-Incubation:

-

Incubate the plate at 25°C for 10 minutes. This allows the thioamide to equilibrate with the enzyme's copper center.

-

-

Reaction Initiation:

-

Add 40 µL of L-DOPA substrate to all wells.

-

-

Kinetic Measurement:

-

Monitor the formation of DOPAchrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes.

-

-

Calculation of Inhibition:

-

Calculate the initial velocity (

) from the linear portion of the curve.

-

Kinetic Logic Diagram

Figure 2: Logic flow for the kinetic tyrosinase assay. 4-DMATB intercepts the pathway at the "Inhibitor Bound" stage.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protocol A: High background absorbance | Iron (Fe) interference | Increase EDTA concentration or ensure buffer pH is strictly 3.0 (Fe complexes are less stable at this pH than Pd). |

| Protocol A: Precipitation | Low solubility of ligand | Ensure Ethanol/Water ratio is at least 40:60. |

| Protocol B: Non-linear kinetics | Enzyme instability | Prepare fresh Tyrosinase solution daily; keep on ice. |

| Protocol B: No inhibition observed | Pre-incubation skipped | Thioamides are often slow-binding inhibitors; ensure the 10-min pre-incubation step is strictly followed. |

References

-

Asian Publication Corporation. (2025). Spectrophotometric Determination of Palladium(II) Using Thio-reagents.[2][3][4] Asian Journal of Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Palladium-catalyzed dearomative 1,4-hydroamination.[5][2] (Contextualizing Pd catalysis in drug synthesis). Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Thiosemicarbazones with tyrosinase inhibitory activity.[6] MedChemComm. Retrieved from [Link]

-

ResearchGate. (2025). 4-(N,N-Diethylamino) Benzaldehyde Thiosemicarbazone in the Spectrophotometric Determination of Palladium.[2][3] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-(N,N-diethylamino) benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Palladium-catalyzed dearomative 1,4-hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

Application Note: p-(Dimethylamino)thiobenzamide as a Privileged Synthon in Medicinal Chemistry

Executive Summary

p-(Dimethylamino)thiobenzamide is a sulfur-containing building block that serves as a critical intermediate in the synthesis of 1,3-thiazoles, a heterocycle ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir). Unlike simple thiobenzamides, the para-dimethylamino substituent acts as a strong electron-donating group (EDG), significantly enhancing the nucleophilicity of the thiocarbonyl sulfur. This application note details the optimized synthesis of this reagent using Lawesson’s Reagent and its subsequent application in the Hantzsch Thiazole Synthesis. It provides self-validating protocols designed to maximize yield and purity for drug discovery workflows.

Scientific Rationale: The Electronic Advantage

In medicinal chemistry, the reactivity of a thioamide is governed by the electron density at the sulfur atom. The p-dimethylamino group exerts a strong positive mesomeric effect (+M), stabilizing the zwitterionic resonance structure where the sulfur bears a negative charge.

Impact on Reactivity:

-

Enhanced Nucleophilicity: The sulfur atom becomes more reactive toward

-haloketones, accelerating the initial -

Solubility Profile: The tertiary amine provides a "handle" for protonation, allowing for easy purification via acid-base extraction, a distinct advantage over non-basic thioamides.

Protocol A: Synthesis of p-(Dimethylamino)thiobenzamide

Objective: Conversion of 4-(dimethylamino)benzamide to its thio-analogue using Lawesson’s Reagent (LR).

Rationale: While Phosphorus Pentasulfide (

Materials

-

Substrate: 4-(Dimethylamino)benzamide (10 mmol, 1.64 g)

-

Reagent: Lawesson’s Reagent (6 mmol, 2.42 g) – Note: 0.6 equiv is sufficient as LR donates two sulfur atoms.

-

Solvent: Anhydrous Toluene (50 mL) or THF (for lower temp).

-

Equipment: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask and cool under Argon. Add the amide and anhydrous toluene.

-

Addition: Add Lawesson’s Reagent in one portion. The mixture will be a suspension.

-

Reaction: Heat to reflux (

). The mixture will typically become homogenous as the reaction proceeds.-

Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes). The thioamide product is usually less polar (higher

) and yellow-colored compared to the white starting amide.

-

-

Duration: Reflux for 2–4 hours.

-

Workup: Cool to room temperature. Evaporate the solvent in vacuo.

-

Purification:

-

Dissolve the residue in minimal Dichloromethane (DCM).

-

Perform Flash Column Chromatography (SiO2).

-

Eluent: Gradient 0-20% EtOAc in Hexanes.

-

Alternative (Scale-up): Recrystallize from Ethanol/Water if chromatography is not feasible.

-

Expected Yield: 85–92% Characterization: Bright yellow solid. Melting Point: 208–210°C.

Protocol B: Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-phenyl-2-(4-(dimethylamino)phenyl)thiazole.

Mechanism: The reaction proceeds via an initial nucleophilic attack of the thioamide sulfur on the

Experimental Workflow Diagram

Caption: Mechanistic flow of the Hantzsch Thiazole Synthesis driven by the nucleophilic thioamide.

Protocol Steps

-

Dissolution: In a 50 mL flask, dissolve p-(dimethylamino)thiobenzamide (1.0 mmol, 180 mg) in Ethanol (5 mL).

-

Alkylation: Add 2-Bromoacetophenone (1.0 mmol, 199 mg) at room temperature.

-

Observation: The solution may warm slightly.

-

-

Reflux: Heat the mixture to reflux for 60–90 minutes.

-

Causality: Heat is required to drive the dehydration step (aromatization) of the intermediate hydroxythiazoline.

-

-

Precipitation (Self-Validating Step): Cool the reaction to room temperature. The product often precipitates as the hydrobromide salt.

-

Neutralization: Pour the mixture into 5% aqueous

(20 mL). The free base will precipitate as a yellow/orange solid. -

Filtration: Filter the solid, wash with water (

mL) to remove inorganic salts. -

Recrystallization: Recrystallize from hot Ethanol to obtain analytical purity.

Data: Solvent Compatibility Matrix

| Solvent | Temperature | Reaction Rate | Yield | Notes |

| Ethanol | Fast | 90-95% | Preferred. Green solvent, product precipitates. | |

| DMF | Very Fast | 85% | Harder to remove; use only for insoluble substrates. | |

| Water | Slow | 40-60% | Poor solubility of organic reactants limits contact. | |

| Toluene | Moderate | 80% | Good for azeotropic removal of water if needed. |

Emerging Applications: Donation

Beyond heterocycle synthesis, p-(dimethylamino)thiobenzamide is being investigated as a slow-release Hydrogen Sulfide (

-

Mechanism: Hydrolysis of the thioamide bond in aqueous physiological media releases

. -

Trigger: The hydrolysis is often pH-dependent or catalyzed by reactive oxygen species (ROS), making these derivatives potential "smart" prodrugs for oxidative stress conditions.

References

-

Lawesson’s Reagent Protocol: Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[1] Chemical Reviews, 2007.

-

Hantzsch Synthesis Overview: Erian, A. W., et al. "The Chemistry of

-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003.[2] -

Thioamides in Medicine: Jagodziński, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 2003.[3]

-

Thiazole Drugs: "Thiazoles in the treatment of cancer." European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Dimethylamino)benzenecarbothioamide Crystallization

Introduction & Compound Profile

Welcome to the technical support hub for 4-(Dimethylamino)benzenecarbothioamide (also known as 4-(dimethylamino)thiobenzamide). This compound presents a unique set of challenges due to the competing electronic effects of the electron-rich dimethylamino group and the reactive thiocarbonyl moiety.

Successful crystallization requires navigating three primary risks: oxidative instability , conformational polymorphism , and the tendency to undergo Liquid-Liquid Phase Separation (LLPS) (oiling out) rather than nucleation.

Physicochemical Snapshot

| Property | Value/Characteristic | Implication for Crystallization |

| CAS | 4714-69-6 | Reference standard.[1] |

| Melting Point | 241–245 °C (Pure) | High MP suggests strong lattice energy; oiling out indicates significant impurities or solvent entrapment. |

| Solubility | Soluble in hot EtOH, Acetone; Moderate in Water. | pH-dependent solubility due to the basic dimethylamino group. |

| Stability | Air/Light Sensitive. | Requires inert atmosphere (N₂) and protection from light to prevent desulfurization. |

Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for thioamides. Even though the pure compound has a high melting point (>240 °C), the presence of synthesis byproducts (sulfur, nitriles, or Lawesson’s reagent residues) depresses the melting point locally, creating a metastable "oil" phase before the crystal lattice can form. This is Liquid-Liquid Phase Separation (LLPS).[2]

Corrective Action: Do not cool rapidly. Rapid cooling drives the system into the unstable region where oiling is favored over nucleation.

Protocol:

-

Re-dissolve: Heat the mixture back to a clear solution.

-

Seed at High Temperature: Add pure seed crystals at the first sign of turbidity or at 5–10 °C below the saturation temperature.

-

Use an Anti-Solvent Drip: If using a single solvent (e.g., Ethanol), switch to a binary system. Dissolve in minimal hot Ethanol, then add warm Water dropwise until faint turbidity appears. Stop immediately and seed.

Issue 2: "The crystals are yellow-green or smell like rotten eggs."

Diagnosis:

-

Rotten Eggs (

): This indicates hydrolysis of the thioamide group back to the amide. This happens if the crystallization solvent is acidic or if the solution is held at high heat for too long in the presence of moisture. -

Yellow-Green Tint: Likely contamination with elemental sulfur (common if synthesized via Willgerodt-Kindler) or phosphorus byproducts (if using Lawesson’s reagent).

Corrective Action:

-

For Hydrolysis: Ensure your solvent is neutral. Avoid boiling water/alcohol mixtures for extended periods.

-

For Sulfur Removal: Wash the crude solid with Carbon Disulfide (

) (Caution: Highly Flammable/Toxic) or cold Toluene before recrystallization. Elemental sulfur is highly soluble in

Issue 3: "Yield is significantly lower than expected."

Diagnosis:

The dimethylamino group is basic. If your mother liquor is acidic (pH < 6), the compound will protonate to form a soluble salt (

Corrective Action:

Check the pH of the mother liquor. If acidic, neutralize carefully with dilute

Visualized Workflows

Workflow A: Resolving "Oiling Out" (LLPS)

This decision tree guides you through the critical steps when an oil phase forms instead of crystals.

Figure 1: Decision matrix for recovering a crystallization batch that has undergone liquid-liquid phase separation.

Workflow B: Purification from Lawesson's Reagent

If the compound was synthesized using Lawesson's reagent, phosphorus impurities are a major concern.

Figure 2: Specific purification route to remove phosphorus-containing impurities which inhibit crystallization.

Recommended Solvent Systems

The following data is based on the polarity profile of the dimethylamino-thioamide scaffold.

| Solvent System | Ratio (v/v) | Application | Notes |

| Ethanol / Water | 80:20 | Primary Choice | Good for general purification. Dissolve in hot EtOH, add H₂O until turbid. |

| Chloroform / Hexane | 60:40 | Polymorph Control | Often yields needle-like crystals. Good for removing non-polar impurities. |

| Toluene | 100% | Sulfur Removal | Use hot. Sulfur stays in solution upon cooling (to a degree), product crystallizes. |

| Acetone | 100% | Fast Evaporation | Not recommended for crystallization (too fast), but good for initial dissolution. |

Detailed Experimental Protocol (Standard Recrystallization)

Objective: Obtain high-purity >98% 4-(Dimethylamino)benzenecarbothioamide.

-

Preparation: Place 1.0 g of crude solid in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Add 10 mL of absolute Ethanol. Heat to reflux (approx. 78 °C) with stirring.

-